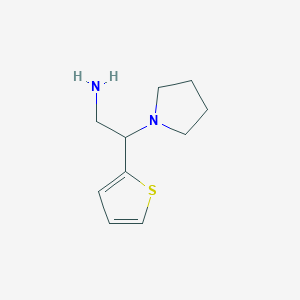

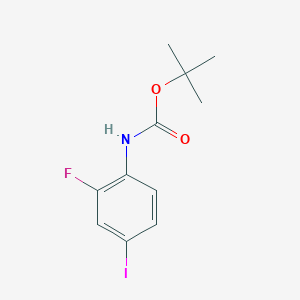

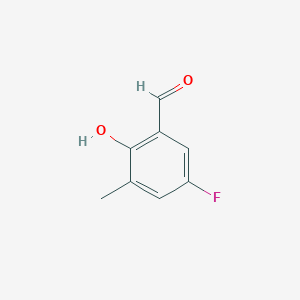

![molecular formula C12H12FN3OS B1334307 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667437-08-3](/img/structure/B1334307.png)

4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituents attached to the triazole ring have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential biological and chemical properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazine with carbon disulfide to form the triazole ring. For example, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate 4-fluorophenoxy substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, IR-NMR spectroscopy, and computational methods like DFT and HF calculations . These studies provide detailed information on the geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior and reactivity of the compounds. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) are also analyzed to predict the sites of chemical reactivity .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. The presence of allyl groups and other substituents can lead to various chemical reactions, such as S-alkylation, as seen in the synthesis of S-alkyl derivatives of triazole-thiol compounds . The electronic structures and thiol-thione tautomeric equilibrium are also of interest, as they can affect the biological activity and chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of fluorophenyl groups has been noted to lead to the formation of compounds with new properties, stimulating further research into triazole-3-thiol fluorophenyl derivatives . Theoretical calculations, including DFT, are used to predict these properties and guide the synthesis of new compounds with desired characteristics .

科学的研究の応用

DNA Methylation Inhibition

4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their potential in inhibiting DNA methylation, particularly in the context of cancer. Research indicates that these compounds may have a significant effect on the methylation of cancer DNA, which is a crucial area in cancer treatment and research (Hakobyan et al., 2017).

Corrosion Inhibition

This compound has also been explored as a corrosion inhibitor, particularly for protecting metals like mild steel in acidic environments. Studies using electrochemical impedance spectroscopy and scanning electron microscopy have demonstrated its effectiveness in forming protective films on metal surfaces, thus preventing corrosion (Orhan et al., 2012).

Antimicrobial and Antifungal Effects

Additionally, derivatives of 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been studied for their antimicrobial and antifungal properties. This line of research is particularly relevant for the development of new treatments for fungal and microbial infections (Ohloblina et al., 2022).

Fungicidal Activity

The synthesis and evaluation of eugenol-fluorinated triazole derivatives, which include this compound, have shown promising results in terms of fungicidal activity. This area of research holds potential for the development of new fungicides, especially for agricultural applications (Lima et al., 2022).

Anticancer Potential

There's ongoing research into the anticancer potential of these compounds, particularly against breast cancer cells. Some derivatives have shown promising results in terms of cytotoxicity against cancer cells, indicating their potential as leads in cancer treatment (Alam, 2022).

Corrosion Inhibition for Copper

Similar to its use in protecting mild steel, this compound has also been explored as a corrosion inhibitor for copper, especially in saline environments. This research is important for industries where copper is extensively used and is prone to corrosion (Chauhan et al., 2019).

Safety And Hazards

特性

IUPAC Name |

3-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIRTPPVLYZFHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396143 |

Source

|

| Record name | 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-08-3 |

Source

|

| Record name | 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

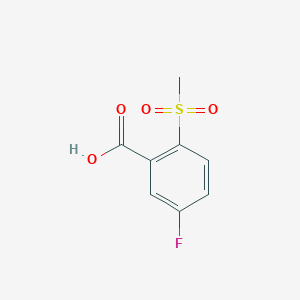

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)